molecular formula C14H14N2O2 B13989419 1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone CAS No. 71190-51-7

1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone

Cat. No.: B13989419
CAS No.: 71190-51-7
M. Wt: 242.27 g/mol
InChI Key: ZFTCSNYIJIJPDX-UHFFFAOYSA-N
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Description

1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone is a chemical compound with the molecular formula C14H12N2O It is characterized by the presence of two pyridine rings connected through a central acetyl group

Preparation Methods

The synthesis of 1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone typically involves the reaction of 4-acetylpyridine with another pyridine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyridine rings are replaced by other groups.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone can be compared with similar compounds such as:

    1-(Pyridin-4-yl)-2-p-tolylethanone: This compound has a similar structure but with a tolyl group instead of an acetyl group.

    4-Acetylpyridine: A simpler compound with only one pyridine ring and an acetyl group.

The uniqueness of this compound lies in its dual pyridine structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

71190-51-7

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-[4-(1-acetylpyridin-4-ylidene)pyridin-1-yl]ethanone

InChI

InChI=1S/C14H14N2O2/c1-11(17)15-7-3-13(4-8-15)14-5-9-16(10-6-14)12(2)18/h3-10H,1-2H3

InChI Key

ZFTCSNYIJIJPDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC(=C2C=CN(C=C2)C(=O)C)C=C1

Origin of Product

United States

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